Product packaging for 4-(3-Iodophenoxy)pyridine(Cat. No.:CAS No. 1249675-43-1)

4-(3-Iodophenoxy)pyridine

Cat. No.: B1523846
CAS No.: 1249675-43-1
M. Wt: 297.09 g/mol
InChI Key: PJKJELUHQCPKAP-UHFFFAOYSA-N
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Description

Contextualization within Phenoxypyridine Chemistry

The foundational structure of 4-(3-Iodophenoxy)pyridine is the phenoxypyridine scaffold, which consists of a pyridine (B92270) ring linked to a phenyl group through an ether bond. ontosight.ai Phenoxypyridine derivatives are a class of compounds that have garnered considerable attention in various scientific fields. chemimpex.com Their unique structural arrangement, combining the electronic properties of both an aromatic ether and a heterocyclic pyridine ring, imparts distinct reactivity and potential for biological activity. ontosight.aichemimpex.com

The synthesis of the phenoxypyridine core often involves cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation traditionally uses a copper catalyst to form the aryl ether bond between an aryl halide and a phenol (B47542), often requiring high temperatures. mdpi.comwikipedia.org More modern approaches, including microwave-assisted synthesis, have been developed to improve reaction efficiency. researcher.liferesearchgate.net The Buchwald-Hartwig reaction, a palladium-catalyzed process, offers a milder and more versatile method for forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. nih.govwikipedia.orgambeed.com These synthetic strategies are crucial for accessing a wide array of substituted phenoxypyridine derivatives, including this compound.

The applications of phenoxypyridine derivatives are diverse, ranging from intermediates in the synthesis of pharmaceuticals to components in the development of novel materials. chemimpex.comresearchgate.net In medicinal chemistry, they are investigated for potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai In materials science, their incorporation into polymers can enhance thermal stability and chemical resistance. chemimpex.com

Significance of the Iodine Moiety in Aromatic Systems

The introduction of an iodine atom onto an aromatic ring, as seen in this compound, is a key functionalization step in organic synthesis. fiveable.me Iodinated aromatic compounds are highly valued as synthetic intermediates due to the versatile reactivity of the carbon-iodine (C-I) bond. fiveable.menih.gov The iodine atom is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. fiveable.me This reactivity allows for the straightforward introduction of a wide range of substituents, facilitating the construction of complex molecular architectures.

The process of aromatic iodination itself is a subject of study, with various reagents and methods available to introduce iodine onto an aromatic ring. nih.govmanac-inc.co.jp These methods often involve electrophilic aromatic substitution, where an electrophilic iodine species reacts with the aromatic ring. fiveable.melibretexts.org The choice of iodinating agent and reaction conditions can be tailored to achieve the desired regioselectivity. nih.gov Beyond its role as a synthetic handle, the presence of iodine can also modulate the physical, chemical, and biological properties of the parent molecule. fiveable.me

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a building block for the synthesis of more complex, often biologically active, molecules. The presence of the reactive iodine atom makes it an ideal starting material for introducing further molecular diversity.

One significant research trajectory is its use in the development of potential therapeutic agents. For instance, it has been used as a precursor in the synthesis of novel pyrrolo[3,4-c]pyridine derivatives. mdpi.com Some of these resulting compounds have shown the potential to increase insulin (B600854) sensitivity, suggesting possible applications in the management of hyperglycemia. mdpi.com Another area of investigation involves the synthesis of 4-(3-iodophenoxy)-N-methylpyridine-2-carboxamide, indicating its role in creating novel carboxamide derivatives which are common motifs in drug discovery. lookchem.com

The general strategy observed in the literature is the use of the this compound core as a scaffold, with the iodine atom serving as a key point for modification through cross-coupling reactions. This allows for the systematic variation of substituents on the phenoxy ring, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Scope and Objectives of Academic Investigations

The primary objective of academic investigations into this compound is to exploit its chemical properties for the synthesis of novel compounds with specific functional properties. The scope of this research is largely centered on synthetic organic and medicinal chemistry.

Key Objectives Include:

Synthesis of Novel Heterocyclic Systems: Utilizing the reactivity of the C-I bond to construct more elaborate heterocyclic structures through intramolecular and intermolecular cross-coupling reactions.

Development of Bioactive Molecules: Employing this compound as a key intermediate in the synthesis of compounds with potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Exploration of Structure-Activity Relationships (SAR): Systematically modifying the structure of this compound-derived compounds and evaluating how these changes affect their biological activity.

Development of New Synthetic Methodologies: Using this compound as a model substrate to test and refine new catalytic systems and reaction conditions for cross-coupling reactions.

The research is driven by the continuous need for new molecules with tailored properties for a wide range of applications, from medicine to materials science. The unique combination of a phenoxypyridine core and a reactive iodine atom makes this compound a valuable tool for achieving these synthetic goals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8INO B1523846 4-(3-Iodophenoxy)pyridine CAS No. 1249675-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-iodophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKJELUHQCPKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Iodophenoxy Pyridine

Regioselective Iodination Strategies

Achieving the specific substitution pattern of 4-(3-Iodophenoxy)pyridine, where the iodine atom is at the meta-position of the phenoxy group, is critical. Direct electrophilic iodination of the parent compound, 4-phenoxypyridine, is generally not a viable strategy. Such reactions on activated aromatic rings tend to produce a mixture of isomers, with substitution often favoring the para-position due to electronic and steric effects. worktribe.com Therefore, regiocontrol is best achieved by employing a pre-functionalized starting material where the iodine is already in the desired position.

The most direct and reliable synthetic approach involves a cross-coupling reaction between two key building blocks: a pyridine (B92270) derivative functionalized at the 4-position and a phenol (B47542) with an iodine atom at the 3-position. The Ullmann condensation is a frequently used method for this purpose, coupling a 4-halopyridine with 3-iodophenol (B1680319) in the presence of a copper catalyst and a base. wikipedia.org

Key Regioselective Synthetic Routes:

Ullmann Condensation: This involves the reaction of 3-iodophenol with a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine). The reaction is catalyzed by a copper source, such as copper(I) iodide (CuI), and requires a base to deprotonate the phenol. wikipedia.orgjsynthchem.com

Palladium-Catalyzed Coupling: An alternative to copper catalysis involves palladium-based cross-coupling reactions. These methods can offer high efficiency but often rely on more expensive and complex catalyst systems. ritsumei.ac.jp

Diaryliodonium Salt Chemistry: A metal-free approach utilizes diaryliodonium salts. su.se In this context, one could envision a reaction involving a pyridine-containing nucleophile and a (3-iodophenyl)-containing iodonium (B1229267) salt, though this is a less common route for this specific target.

The use of a starting material like 3-iodophenol ensures that the iodine atom is exclusively located at the 3-position in the final product, circumventing the regioselectivity issues associated with direct iodination of an assembled diaryl ether.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more sustainable, efficient, and environmentally benign. su.se The synthesis of diaryl ethers, including this compound, has been a focus of such improvements, moving away from the harsh conditions of traditional methods. nih.govritsumei.ac.jp

Key Green Chemistry Considerations:

Catalyst Systems: A major focus has been on improving the catalyst. While classic Ullmann reactions used stoichiometric amounts of copper, modern protocols use catalytic amounts of copper nanoparticles or soluble copper salts, which reduces metal waste. nih.govjsynthchem.com Some advanced methods eliminate the need for transition metals altogether, using hypervalent iodine reagents as an alternative. su.seritsumei.ac.jp These metal-free systems are considered highly sustainable. su.se

Solvent Choice: The use of high-boiling, toxic solvents like nitrobenzene (B124822) and DMF is a significant drawback of older methods. wikipedia.org Greener approaches prioritize the use of more environmentally friendly solvents. Research has demonstrated successful diaryl ether synthesis in water, which is considered the most benign solvent. nih.gov

Energy Efficiency: Reducing the energy input is a core principle of green chemistry. Many modern protocols for diaryl ether synthesis operate at significantly lower temperatures than the traditional Ullmann reaction, with some even proceeding at room temperature. nih.gov

Atom Economy: Reactions with high atom economy incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. su.se The development of highly selective and high-yield reactions contributes directly to better atom economy. su.se

Scalability Considerations for Laboratory Synthesis

The ability to scale a reaction from a milligram or gram scale to a larger laboratory or even industrial scale is a crucial aspect of synthetic chemistry. For this compound, several factors influence its scalability.

Reaction Conditions: The harsh conditions of the classic Ullmann reaction, such as very high temperatures and the use of stoichiometric copper, present significant challenges for scaling up due to safety concerns and energy costs. wikipedia.org Modern, milder protocols using catalytic systems are more amenable to large-scale synthesis. rsc.org

Reagent Availability and Cost: The scalability of a synthesis is highly dependent on the cost and availability of the starting materials. Key precursors for this compound, such as 3-iodophenol and various 4-substituted pyridines, are commercially available, which facilitates larger-scale production.

Purification: On a small laboratory scale, purification is often achieved using column chromatography. However, this method is expensive and impractical for large quantities. A scalable synthesis should ideally yield a product that can be purified by crystallization or distillation, which are more cost-effective and efficient on a larger scale.

Operational Simplicity: One-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve efficiency and reduce waste, making a process more scalable. nih.gov For example, a one-pot iodination followed by a cross-coupling could be a potential, albeit complex, scalable route. The development of operationally simple methods is a key goal for practical synthesis. chemrxiv.org

The transition from a small-scale discovery route to a robust, scalable process requires careful optimization of reaction parameters to ensure safety, efficiency, and economic viability.

Table of Compounds

Reactivity and Reaction Mechanisms of 4 3 Iodophenoxy Pyridine

Cross-Coupling Chemistry at the Iodine Center

No published data is available for the following reactions involving 4-(3-Iodophenoxy)pyridine.

Suzuki-Miyaura Coupling Reactions

There are no specific literature reports on the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling Reactions

There are no specific literature reports on the Sonogashira coupling of this compound.

Heck Coupling Reactions

There are no specific literature reports on the Heck coupling of this compound.

Negishi Coupling Reactions

There are no specific literature reports on the Negishi coupling of this compound.

Buchwald-Hartwig Amination Reactions

There are no specific literature reports on the Buchwald-Hartwig amination of this compound.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

There are no specific literature reports on the nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy ring of this compound presents multiple sites for electrophilic aromatic substitution (SEAr). The outcome of such reactions is governed by the directing effects of the substituents attached to this ring: the ether oxygen, the iodine atom, and the 4-pyridyloxy group as a whole.

Directing Effects of Substituents: The ether oxygen is an activating group and is ortho, para-directing. The iodine atom is a deactivating group but is also ortho, para-directing. The pyridyloxy group is generally considered an electron-withdrawing and thus deactivating group.

Predicted Regioselectivity: The combined influence of these groups makes the phenoxy ring electron-deficient and less reactive towards electrophiles compared to benzene. wikipedia.org The substitution pattern is determined by the positions ortho and para to the strongly activating ether oxygen. The position para to the oxygen (position 6) is sterically accessible. The positions ortho to the oxygen (positions 2 and 4) are also electronically favored. However, the position between the two existing substituents (position 2) is sterically hindered. The iodine at C3 directs incoming electrophiles to positions 2 and 4. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. Harsher reaction conditions are generally required for electrophilic substitutions on deactivated aromatic systems. wikipedia.org

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution of the Phenoxy Ring

SubstituentPosition on Phenoxy RingElectronic EffectDirecting Influence
Ether Oxygen (-O-)C1Activating (by resonance)ortho, para
Iodine (-I)C3Deactivating (by induction)ortho, para
4-Pyridyloxy groupC1Deactivating (by induction)meta (relative to pyridine N)

The reaction proceeds via the formation of a positively charged cyclohexadienyl cation, also known as an arenium ion or Wheland intermediate, which then loses a proton to restore aromaticity. wikipedia.org

C-H Functionalization Adjacent to the Ether Linkage

Direct C-H functionalization has become a powerful tool for modifying complex molecules. nih.gov For this compound, C-H functionalization can be targeted at positions adjacent to the ether linkage, which includes C2 and C6 on the phenoxy ring, and C3 and C5 on the pyridine ring.

Transition metal-catalyzed reactions are commonly employed for such transformations. nih.gov The nitrogen atom of the pyridine ring can act as a directing group, facilitating C-H activation at the C3 and C5 positions. While C2 functionalization of pyridines is common due to the proximity to the nitrogen atom, distal C-H functionalization at C3 and C4 has seen significant progress. nih.govnih.gov The ether oxygen can also direct C-H activation to its ortho positions (C2 and C6) on the phenoxy ring through the formation of a metallacyclic intermediate. The specific outcome would depend on the choice of catalyst, ligand, and reaction conditions.

Radical Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond in this compound is the weakest bond in the aromatic framework, making it susceptible to homolytic cleavage to initiate radical reactions. libretexts.org This can be achieved through thermal, photochemical, or radical initiator-induced methods.

Once the aryl radical is formed at the C3 position of the phenoxy ring, it can participate in a variety of transformations:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor to yield 4-phenoxypyridine.

Radical Coupling: It can couple with other radical species present in the reaction mixture.

Intramolecular Cyclization: If a suitable tether is present elsewhere in the molecule, intramolecular radical cyclization could occur.

Addition to π-Systems: The aryl radical can add to alkenes or alkynes to form new carbon-carbon bonds.

A common method for generating aryl radicals from aryl iodides is through the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical propagator such as tributyltin hydride (Bu₃SnH). libretexts.org

Metalation Strategies and Subsequent Quenching

Metalation is a key strategy for introducing functional groups onto aromatic rings. For this compound, two primary metalation strategies are viable: halogen-metal exchange and directed ortho-metalation.

Halogen-Metal Exchange: The C-I bond is highly susceptible to exchange with organolithium or Grignard reagents. znaturforsch.com Treatment with reagents like n-butyllithium (n-BuLi) or isopropylmagnesium chloride (iPrMgCl) at low temperatures would readily replace the iodine atom with a metal, forming an aryllithium or arylmagnesium species, respectively. znaturforsch.combaranlab.org This organometallic intermediate is a powerful nucleophile and can be quenched with a wide range of electrophiles to introduce new substituents at the C3 position of the phenoxy ring.

Table 2: Examples of Quenching Reactions after Halogen-Metal Exchange

ElectrophileReagent ExampleFunctional Group Introduced
Carbon dioxideCO₂Carboxylic acid (-COOH)
Aldehydes/KetonesAcetoneTertiary alcohol (-C(OH)(CH₃)₂)
Alkyl halidesMethyl iodideMethyl group (-CH₃)
BoratesTrimethyl borateBoronic acid (-B(OH)₂)

Directed ortho-Metalation (DoM): In DoM, a directing metalation group (DMG) guides a strong base to deprotonate a specific ortho C-H bond. wikipedia.org In this compound, both the pyridine nitrogen and the ether oxygen can act as DMGs.

  • Pyridine as DMG: The pyridine nitrogen can direct lithiation to the C3 and C5 positions of the pyridine ring. harvard.edu
  • Ether Oxygen as DMG: The ether oxygen can direct lithiation to the C2 and C6 positions of the phenoxy ring.
  • The competition between these directing groups and the highly reactive C-I bond for halogen-metal exchange means that reaction conditions must be carefully controlled to achieve the desired regioselectivity. Halogen-metal exchange is typically much faster than C-H deprotonation, suggesting that metalation at the C-I bond is the most probable outcome with organolithium reagents. znaturforsch.com

    Investigating Reaction Pathways and Intermediates

    The reactions of this compound proceed through distinct intermediates depending on the reaction type.

    Electrophilic Aromatic Substitution: The key intermediate is the Wheland intermediate (arenium ion), a resonance-stabilized carbocation. wikipedia.org The stability of this intermediate determines the regioselectivity of the reaction. For substitution on the phenoxy ring, the positive charge can be delocalized onto the ether oxygen, stabilizing the intermediate for ortho and para attack.

    C-H Functionalization: These reactions typically involve organometallic intermediates. In directed metalation pathways, a metallacyclic intermediate is formed where the metal is coordinated to both the directing heteroatom (N or O) and the carbon of the C-H bond being cleaved.

    Radical Reactions: The primary intermediate is the 3-(4-phenoxypyridinyl)phenyl radical. This species is neutral and highly reactive. Its subsequent reactions are characteristic of radical chain processes, involving initiation, propagation, and termination steps. youtube.com

    Metalation: Halogen-metal exchange proceeds through an 'ate' complex, followed by the formation of the organometallic species (aryllithium or arylmagnesium). Directed ortho-metalation involves a complex-induced proximity effect, where the organolithium base is brought close to the ortho proton through coordination with the directing group. baranlab.orgwikipedia.org

    Further investigation using computational methods, such as Density Functional Theory (DFT), could provide deeper insights into the transition states and energy profiles of these reaction pathways, offering a more quantitative understanding of the reactivity and selectivity of this compound.

    Despite a comprehensive search for detailed spectroscopic data for the compound "this compound," the necessary experimental research findings to fulfill the specific requirements of the requested article are not available in the public domain.

    To generate a scientifically accurate and thorough article as per the provided outline, specific high-resolution 1H NMR, 13C NMR, HSQC, HMBC, NOESY, and HRMS data are required. These data sets are typically produced in a laboratory setting and published in scholarly chemical literature or specialized databases.

    Searches for "this compound" and its associated identifiers (CAS Number: 1249675-43-1) did not yield any publications containing the specific spectral analyses needed to populate the following sections:

    Advanced Spectroscopic and Structural Elucidation of 4 3 Iodophenoxy Pyridine

    Mass Spectrometry Techniques

    High-Resolution Mass Spectrometry (HRMS)

    Without access to these foundational experimental results, it is not possible to construct the detailed and data-driven article as instructed while maintaining scientific accuracy and adhering to the strict content inclusions. The generation of theoretical or predicted data would not meet the requirement for an article based on detailed research findings.

    Fragmentation Pattern Analysis

    In electron ionization mass spectrometry (EI-MS), the fragmentation of 4-(3-Iodophenoxy)pyridine is anticipated to be driven by the presence of the iodine atom, the ether linkage, and the two aromatic rings. The molecular ion peak (M+) would be expected, and its high resolution mass would confirm the elemental composition.

    Key fragmentation pathways for aromatic ethers typically involve cleavage of the ether bond. For this compound, two primary cleavage patterns are probable:

    Cleavage of the C-O bond on the pyridine (B92270) side: This would lead to the formation of a pyridyl radical and an iodophenoxy cation.

    Cleavage of the C-O bond on the iodophenyl side: This would result in an iodophenyl radical and a phenoxypyridine cation.

    The relative abundance of the resulting fragment ions would depend on the stability of the charged species. Furthermore, the loss of the iodine atom is a highly probable fragmentation step, given the relative weakness of the C-I bond compared to C-H, C-C, C-N, and C-O bonds. This would lead to a significant peak corresponding to the [M-I]+ ion. Subsequent fragmentation of the aromatic rings could also occur, leading to smaller charged fragments. Deiodination has been reported as a common fragmentation pathway for iodinated aromatic compounds in mass spectrometry.

    A hypothetical fragmentation pattern is presented in the table below.

    m/z (mass-to-charge ratio) Proposed Fragment Ion Plausible Neutral Loss
    297[C₁₁H₈INO]⁺• (Molecular Ion)-
    170[C₁₁H₈NO]⁺I•
    204[C₆H₄IO]⁺C₅H₄N•
    94[C₅H₄NO]⁺C₆H₄I•
    78[C₅H₄N]⁺C₆H₄IO•
    127I⁺C₁₁H₈NO•

    This table is predictive and awaits experimental confirmation.

    X-Ray Crystallography for Solid-State Structure Determination

    The solid-state structure of this compound, as would be determined by single-crystal X-ray diffraction, is expected to be influenced by the geometric constraints of the pyridine and iodophenyl rings and the nature of intermolecular forces.

    C(pyridine)-O-C(phenyl)-C(phenyl)

    O-C(phenyl)-C(phenyl)-C(iodine)

    These angles will define the relative orientation of the two aromatic rings. In similar diaryl ether structures, a "twisted" or "butterfly-like" conformation is often observed, where the two rings are not coplanar. This is due to a balance between conjugative effects, which would favor planarity, and steric hindrance between the ortho hydrogens of the two rings, which disfavors it.

    The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions. Of particular importance would be:

    Halogen Bonding: The iodine atom is a potential halogen bond donor. It can interact with electron-rich regions of neighboring molecules, such as the nitrogen atom of the pyridine ring or the oxygen atom of the ether linkage. These I···N or I···O interactions can play a significant role in directing the crystal packing.

    C-H···π Interactions: Hydrogen atoms on the aromatic rings can interact with the electron clouds of adjacent aromatic rings.

    The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal.

    Vibrational Spectroscopy (Infrared and Raman) Analysis

    The infrared (IR) and Raman spectra of this compound will exhibit a series of vibrational bands corresponding to the different functional groups and structural features of the molecule.

    Expected Vibrational Modes:

    Pyridine Ring Vibrations: The characteristic ring stretching and bending vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the pyridine ring will appear around 3100-3000 cm⁻¹.

    Iodophenyl Ring Vibrations: The iodophenyl ring will also show characteristic aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations around 3100-3000 cm⁻¹.

    C-O-C Ether Linkage Vibrations: The asymmetric and symmetric stretching vibrations of the C-O-C bridge are expected to appear in the 1300-1000 cm⁻¹ region. These are often strong bands in the IR spectrum.

    C-I Stretching Vibration: The C-I stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

    The table below summarizes some of the expected characteristic vibrational frequencies.

    Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity
    Aromatic C-H Stretch3100 - 3000Medium to Weak
    Aromatic C=C Stretch (Pyridine & Phenyl)1600 - 1450Medium to Strong
    Asymmetric C-O-C Stretch1300 - 1200Strong (IR)
    Symmetric C-O-C Stretch1100 - 1000Medium (Raman)
    C-I Stretch600 - 500Medium to Strong

    This table provides a general guide; actual peak positions and intensities will depend on the specific molecular environment and coupling of vibrational modes.

    Electronic Absorption and Emission Spectroscopy

    The electronic absorption (UV-Vis) spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic rings. The presence of the ether linkage and the iodine substituent will influence the position and intensity of these absorption bands.

    Solvatochromism, a shift in the absorption maximum with a change in solvent polarity, may be observed. More polar solvents could potentially stabilize the excited state to a different extent than the ground state, leading to a shift in the absorption wavelength.

    Fluorescence emission from this compound may be weak. The presence of the heavy iodine atom can promote intersystem crossing from the singlet excited state to the triplet state, a phenomenon known as the "heavy-atom effect." This would quench the fluorescence and could potentially lead to phosphorescence at lower temperatures. If emission is observed, the emission spectrum would be expected to be a mirror image of the lowest energy absorption band.

    Theoretical and Computational Studies of 4 3 Iodophenoxy Pyridine

    Quantum Chemical Calculations of Electronic Structure

    Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. For 4-(3-Iodophenoxy)pyridine, these calculations reveal how the interplay between the pyridine (B92270) ring, the ether linkage, and the iodinated phenyl ring dictates its reactivity and intermolecular interactions.

    Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. niscpr.res.inaps.org In DFT studies of this compound, the molecule's geometry is first optimized to find its lowest energy structure. This involves calculating forces on each atom and adjusting their positions until a stable equilibrium is reached.

    Typical calculations would employ a hybrid functional, such as B3LYP, which combines elements of Hartree-Fock theory with density functional approximations. niscpr.res.in A suitable basis set, like 6-311++G(d,p), would be used to accurately describe the electron orbitals for all atoms, including the diffuse functions necessary for the iodine atom. wu.ac.th From a DFT calculation, various properties can be derived, including thermodynamic parameters like enthalpy and Gibbs free energy, which are crucial for understanding the molecule's stability. niscpr.res.in

    Table 1: Representative Thermodynamic Properties Calculated by DFT This table presents typical data that would be obtained from a DFT calculation for a molecule of this type.

    ParameterValueUnit
    Zero-point vibrational energy155.78kcal/mol
    Enthalpy-285.45Hartree
    Gibbs Free Energy-285.51Hartree
    Dipole Moment2.15Debye

    Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. researchgate.net

    For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenoxy ring, particularly involving the p-orbitals of the iodine and oxygen atoms and the π-system of the phenyl ring. The LUMO, conversely, is anticipated to be centered on the electron-deficient pyridine ring, which can readily accept electron density. nih.gov This separation of FMOs suggests a potential for intramolecular charge transfer upon electronic excitation.

    Table 2: Hypothetical Frontier Molecular Orbital Energies This table illustrates typical energy values for HOMO, LUMO, and the energy gap for a molecule like this compound, as would be determined by DFT calculations.

    OrbitalEnergy (eV)
    HOMO-6.21
    LUMO-1.58
    HOMO-LUMO Gap (ΔE) 4.63

    A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is calculated by placing a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The resulting potential is color-coded: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

    In this compound, the MEP surface would show a distinct region of negative potential (red) around the nitrogen atom of the pyridine ring, corresponding to its lone pair of electrons. researchgate.net A significant feature would be a region of positive potential (blue), known as a "sigma-hole," on the outer surface of the iodine atom along the C-I bond axis. researchgate.netdtic.mil This positive region arises from the anisotropic distribution of electron density around the halogen and is a key factor in halogen bonding. The hydrogen atoms on the aromatic rings would also exhibit moderately positive potential.

    Conformational Analysis and Energy Landscapes

    The three-dimensional structure of this compound is not rigid. Rotation is possible around the C-O-C ether bonds, leading to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.gov

    Computational methods can map the potential energy surface by systematically changing the key dihedral angles—specifically the C-C-O-C and C-O-C-C angles—and calculating the energy at each point. The results typically show that "bent" or "V-shaped" conformers are the most stable, as they minimize steric hindrance between the two aromatic rings. A "planar" or "coplanar" arrangement would be a high-energy transition state due to significant steric clash. The presence of the relatively large iodine atom at the meta position influences the precise angles of the most stable conformers. beilstein-journals.org

    Prediction of Spectroscopic Properties

    Computational quantum chemistry can predict various spectroscopic properties, providing a powerful means to interpret and verify experimental data.

    Vibrational Spectroscopy (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. niscpr.res.in These frequencies correspond to specific bond stretches, bends, and torsions, which can be correlated with peaks in experimental Infrared (IR) and Raman spectra. For this compound, characteristic peaks for C-I stretching, C-O-C ether stretching, and pyridine ring vibrations would be predicted.

    UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. cnr.it These transition energies correspond to the absorption of light in the UV-Visible range. The calculations would predict the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption band.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, can accurately predict the NMR chemical shifts (δ) for ¹H and ¹³C atoms. wu.ac.th These predictions are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure.

    Computational Modeling of Reaction Mechanisms

    Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. montclair.edu

    This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy difference between the reactants and the TS). For this compound, one could model reactions such as:

    Nucleophilic Aromatic Substitution: The mechanism of a nucleophile attacking the pyridine ring could be elucidated, determining whether the reaction proceeds via an addition-elimination pathway and predicting the activation barriers.

    Cross-Coupling Reactions: The mechanism of a palladium-catalyzed reaction at the C-I bond (e.g., Suzuki or Heck coupling) could be modeled. This would involve calculating the energies of intermediates and transition states for the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

    These computational models provide a step-by-step view of bond-making and bond-breaking processes that are often impossible to observe directly through experiments.

    Transition State Characterization

    No specific studies detailing the transition state characterization for reactions involving this compound were found.

    Transition state characterization is a fundamental aspect of computational chemistry used to understand reaction mechanisms. This process involves locating the transition state (TS) on a potential energy surface, which represents the highest energy point along the lowest energy path from reactants to products. For a molecule like this compound, this analysis could be applied to study its synthesis (e.g., the ether linkage formation) or its potential reactions. The process typically involves:

    Geometry Optimization: Locating a stationary point on the potential energy surface where the net forces on all atoms are zero.

    Frequency Calculation: Performing a vibrational frequency analysis at the optimized geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

    Reaction Coordinate Mapping

    Specific reaction coordinate maps for this compound are not available in the reviewed literature.

    Reaction coordinate mapping, often achieved through methods like Intrinsic Reaction Coordinate (IRC) calculations, involves tracing the minimum energy path from a transition state down to the corresponding reactants and products. This confirms that the identified transition state correctly connects the desired chemical species. Such a map for a reaction involving this compound would provide a detailed visualization of the geometric changes the molecule undergoes during a chemical transformation, elucidating the mechanism step-by-step.

    Molecular Dynamics Simulations for Solution Behavior

    There are no published molecular dynamics (MD) simulation studies specifically investigating the solution behavior of this compound.

    Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would model its behavior in a solvent (e.g., water, DMSO), providing insights into:

    Solvation Structure: How solvent molecules arrange around the solute.

    Conformational Dynamics: The flexibility of the molecule, particularly the rotation around the ether bond, and the preferred conformations in solution.

    Transport Properties: Diffusion coefficients and other properties related to its movement in the solvent.

    Such simulations rely on force fields to describe the interactions between atoms and can reveal macroscopic properties from microscopic behavior.

    Applications of 4 3 Iodophenoxy Pyridine in Synthetic Chemistry and Material Science

    Precursor for Advanced Organic Materials

    The unique electronic and structural characteristics of 4-(3-Iodophenoxy)pyridine make it a valuable building block in the synthesis of a variety of advanced organic materials. Its ability to be incorporated into larger molecular structures through established synthetic methodologies allows for the fine-tuning of material properties for specific applications.

    Polymer Chemistry Monomers

    While specific examples of large-scale polymerization of this compound are not extensively documented in publicly available literature, its structure is amenable to incorporation into polymer backbones. The iodo-group can serve as a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful tools for the synthesis of conjugated polymers. These types of polymers are of great interest for their potential applications in organic electronics. The pyridine (B92270) moiety, with its inherent polarity and ability to participate in hydrogen bonding, can influence the polymer's solubility, thermal stability, and morphology. For instance, pyridine-containing polyimides have been synthesized and shown to possess good thermal stability and solubility in common organic solvents. Research into the copolymerization of pyridine derivatives with other monomers, such as styrene and acrylic acid, has also been explored, demonstrating the versatility of pyridine-based building blocks in polymer chemistry.

    Ligand Design for Catalysis

    The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to transition metal centers. This property is the foundation of its application in the design of ligands for various catalytic processes.

    Chelation Properties with Transition Metals

    Pyridine is a well-established ligand in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org These complexes are integral to many catalytic cycles. While this compound itself is a monodentate ligand, it can be elaborated into multidentate ligands through reactions at the iodo-position. Such modifications can lead to ligands with enhanced chelation properties, which can stabilize the metal center and influence its catalytic activity and selectivity. The electronic properties of the ligand, and consequently the coordinated metal, can be tuned by introducing different substituents on the phenoxy ring. Transition metal complexes with pyridine-based ligands have found applications in various catalytic transformations, including hydrogenation and oxidation reactions. wikipedia.org

    Asymmetric Catalysis Scaffolds

    The development of chiral ligands is paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Pyridine-containing structures are frequently used as scaffolds for chiral ligands. While there is no specific information on the use of this compound in asymmetric catalysis, its framework provides a starting point for the synthesis of chiral ligands. By introducing chiral substituents, either on the pyridine or the phenoxy ring, or by synthesizing atropisomeric biaryl structures via coupling at the iodo-position, new chiral ligands could be developed. Chiral pyridine-derived ligands have been successfully employed in a variety of asymmetric reactions, demonstrating their potential to induce high levels of stereocontrol. nih.gov

    Intermediate in Complex Molecule Synthesis

    The presence of a reactive iodine atom on the phenoxy group and the versatile pyridine core positions this compound as a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for sequential, site-selective functionalization, providing a pathway to diverse molecular architectures.

    The carbon-iodine bond in this compound is a key functional group for the construction of fused heterocyclic systems through intramolecular cyclization reactions. One analogous example involves the synthesis of benzofuro[2,3-b]pyridine from 3-iodo-2-(2-iodophenoxy)pyridine via a Stille–Kelly reaction ias.ac.in. This suggests that this compound could similarly serve as a precursor for the synthesis of novel fused heterocycles. For instance, an intramolecular palladium-catalyzed coupling reaction could potentially be employed to form a new ring by connecting the iodinated carbon with a suitably positioned carbon on the pyridine ring, possibly after a prior functionalization step.

    The general strategy for such a transformation would involve the activation of the C-I bond by a palladium catalyst, followed by an intramolecular C-C bond formation. The success of such a reaction would depend on the specific reaction conditions and the potential need for pre-functionalization of the pyridine ring to facilitate the cyclization.

    Table 1: Potential Intramolecular Cyclization of a Functionalized this compound Derivative

    ReactantCatalystReaction TypePotential Product
    Functionalized this compoundPd(PPh₃)₄Intramolecular Cross-CouplingFused Heterocycle

    This approach highlights the potential of this compound as a scaffold for generating planar, rigid heterocyclic systems that are of interest in medicinal chemistry and materials science. Pyridine fused heterocycles are known for their enhanced stability and varied electronic and biological properties ias.ac.in.

    While no direct synthesis of natural product analogs using this compound has been reported, its structure contains elements common to many bioactive molecules. Pyridine rings are ubiquitous in pharmaceuticals and natural products researchgate.netunimi.itfrontiersin.org. The diaryl ether motif is also a key structural feature in numerous natural products with a wide range of biological activities.

    The iodinated phenyl ring of this compound provides a handle for introducing various substituents through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings beilstein-journals.orgnih.govrsc.org. This versatility allows for the systematic modification of one part of the molecule while keeping the pyridyl ether core intact, which is a common strategy in the development of natural product analogs to explore structure-activity relationships. For example, the iodine atom could be replaced with various aryl, alkyl, or alkynyl groups to mimic the substitution patterns found in complex natural products.

    Probes for Mechanistic Organic Chemistry Studies

    The carbon-iodine bond in this compound can be homolytically cleaved under certain conditions, such as UV photolysis, to generate radical species. A study on the reactivity of the three distonic isomers of the pyridine radical cation, generated from iodo-precursors, highlights the potential for such molecules to be used in mechanistic studies nih.gov. The generation of a radical at a specific position on the phenoxy ring of this compound would allow for the investigation of its subsequent reactions, such as hydrogen atom abstraction or addition to other molecules.

    The study of such reactive intermediates can provide valuable insights into reaction mechanisms. For instance, the behavior of the generated radical could be compared in the gas phase and in solution to understand the influence of solvation on its reactivity nih.gov. The pyridine moiety in this compound can also influence the stability and reactivity of the radical through electronic effects.

    Applications in Supramolecular Chemistry

    The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The molecular structure of this compound possesses key features that make it a promising candidate for the construction of supramolecular assemblies.

    Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor) acs.orgmdpi.com. The iodine atom in this compound, being large and polarizable, is an excellent halogen bond donor. The electron-withdrawing nature of the phenyl ring enhances the electrophilic character of the σ-hole on the iodine atom mdpi.comnih.gov.

    The nitrogen atom of the pyridine ring in the same molecule is a potential halogen bond acceptor. This dual functionality could lead to self-assembly through intermolecular I···N halogen bonds. Furthermore, the ether oxygen could also act as a halogen bond acceptor nih.govacs.org. The ability of a molecule to act as both a halogen bond donor and acceptor is a powerful tool in crystal engineering for the design of specific solid-state architectures nih.govnih.gov.

    Table 2: Potential Halogen Bonding Interactions of this compound

    Halogen Bond DonorHalogen Bond AcceptorInteraction Type
    Iodine (on phenoxy group)Nitrogen (of pyridine)Intermolecular I···N
    Iodine (on phenoxy group)Ether OxygenIntermolecular I···O

    The strength and directionality of these halogen bonds can be used to control the formation of one-, two-, or three-dimensional supramolecular networks.

    Beyond halogen bonding, the aromatic rings in this compound can participate in π-π stacking interactions, which are another important driving force for self-assembly nih.gov. The interplay between halogen bonding and π-π stacking can lead to the formation of complex and well-defined supramolecular architectures.

    Future Directions and Emerging Research Avenues for 4 3 Iodophenoxy Pyridine

    Development of Novel and Sustainable Synthetic Routes

    Traditional synthesis of diaryl ethers often involves Ullmann-type couplings, which can require harsh conditions, stoichiometric copper, and high boiling polar solvents. Future research will likely focus on developing more sustainable and efficient synthetic protocols. This includes the exploration of catalyst systems that operate under milder conditions, reduce waste, and utilize more environmentally benign solvents.

    Key areas for development include:

    Ligand-accelerated copper-catalyzed reactions: Designing new ligand systems for copper could enable the synthesis to proceed at lower temperatures and with lower catalyst loadings.

    Palladium-catalyzed C-O cross-coupling: While more common for C-N and C-C bond formation, advancements in palladium catalysis could offer alternative, highly efficient routes.

    One-pot multi-component reactions: Designing a synthesis where the ether formation and iodination (or vice-versa) occur in a single pot would significantly improve efficiency by reducing intermediate workup and purification steps. samipubco.com

    Table 1: Comparison of Synthetic Methodologies for Diaryl Ether Synthesis
    MethodologyTypical ConditionsPotential Advantages for Future SynthesisAssociated Research Focus
    Traditional Ullmann CondensationHigh temperature (>150 °C), stoichiometric copper, polar aprotic solvents (e.g., DMF, NMP)Well-established procedureProcess optimization, waste reduction
    Modern Copper-Catalyzed CouplingLower temperature (80-120 °C), catalytic copper, various ligands (e.g., phenanthrolines)Improved energy efficiency, lower metal waste, broader substrate scopeDevelopment of highly active, low-cost ligands
    Palladium-Catalyzed Buchwald-Hartwig CouplingLow catalyst loading, moderate temperatures (80-110 °C), specialized phosphine (B1218219) ligandsHigh functional group tolerance, excellent yieldsAdapting catalysts for C-O coupling of electron-deficient pyridines
    Microwave-Assisted SynthesisRapid heating, reduced reaction times (minutes vs. hours)High-throughput synthesis, process intensification, improved energy efficiency. nih.govOptimization of reaction parameters and scalability

    Exploration of Unconventional Reactivity Patterns

    The reactivity of 4-(3-Iodophenoxy)pyridine is largely dictated by the C-I bond and the pyridine (B92270) ring. While conventional cross-coupling reactions at the iodo-position are expected, future research can delve into more unconventional transformations.

    Photoredox Catalysis: The C-I bond is susceptible to reduction via photoredox catalysis, which could open pathways for radical-based reactions, allowing for the introduction of complex functionalities under mild conditions. acs.org

    Halogen Bonding: The iodine atom can act as a halogen bond donor. Investigating its role in directing supramolecular assembly or in organocatalysis represents a novel research avenue.

    Ring Transformation Reactions: Strategies to convert the pyridine ring into other cyclic systems, such as benzonitriles, could be explored. researchgate.net Such transformations are valuable in drug discovery for scaffold hopping and accessing new chemical space. researchgate.net

    Coordination Chemistry: The pyridine nitrogen can coordinate to metal centers. The electronic properties of the resulting metal complexes could be tuned by the iodophenoxy substituent, with potential applications in catalysis. The electron-withdrawing nature of substituents on pyridine ligands can increase the electrophilicity and reactivity of the metal center. mdpi.com

    Integration into Flow Chemistry Methodologies

    Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility and scalability. nih.gov Integrating the synthesis of this compound into a continuous flow process is a promising future direction.

    A multi-step flow synthesis could be envisioned where starting materials are pumped through sequential reactor coils or packed-bed reactors, each maintained at optimal conditions for a specific reaction step (e.g., etherification followed by a coupling reaction). uc.pt This approach allows for the safe handling of hazardous reagents and the telescoping of reactions, minimizing manual handling and purification of intermediates. nih.gov

    Table 2: Potential Advantages of Flow Chemistry for Synthesizing this compound
    ParameterBatch Chemistry ChallengesFlow Chemistry Advantages
    Safety Handling of potentially exothermic reactions or hazardous reagents in large volumes.Small reactor volumes minimize risk; enables safe use of hazardous intermediates generated in-situ. nih.gov
    Scalability Scaling up can be non-linear and require significant re-optimization.Scalability is achieved by running the process for longer time periods ("scaling out"). researchgate.net
    Reaction Control Difficult to precisely control temperature and mixing in large flasks.Superior heat and mass transfer allow for precise control over reaction parameters. researchgate.net
    Efficiency Requires multiple workup and isolation steps for multi-step syntheses.Enables "telescoped" reactions, where the output of one reactor directly feeds into the next. uc.pt
    Reproducibility Can be variable between batches due to mixing and temperature gradients.Highly consistent and reproducible due to precise process control.

    Advanced Characterization Techniques Beyond Standard Methods

    While standard techniques like NMR and mass spectrometry are routine, a deeper understanding of the compound's properties requires more advanced characterization.

    Solid-State NMR (ssNMR): To study the structure and dynamics in the solid state, providing insights into crystal packing and polymorphism.

    X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, angles, and intermolecular interactions, such as potential halogen bonding.

    Advanced Mass Spectrometry: Techniques like Ion-Mobility Mass Spectrometry (IM-MS) could be used to separate and characterize isomers or conformers in the gas phase.

    In-situ Spectroscopy: Using techniques like in-situ IR or Raman spectroscopy to monitor reaction kinetics and identify transient intermediates during its synthesis or subsequent reactions.

    Synergistic Computational-Experimental Approaches

    The integration of computational chemistry with experimental work can accelerate discovery and provide deep mechanistic insights.

    Density Functional Theory (DFT): DFT calculations can be used to predict reaction pathways, transition state energies, and spectroscopic properties. This can help in optimizing reaction conditions for its synthesis and predicting its reactivity in novel transformations.

    Molecular Dynamics (MD): MD simulations could be used to study its conformational preferences and its interactions with solvents or potential biological targets.

    Machine Learning (ML): By building a library of related iodophenoxy pyridine derivatives, ML models could be trained to predict properties such as reactivity, solubility, or even biological activity, guiding the synthesis of new analogues with desired characteristics. mdpi.com

    Potential for New Material Science Applications

    The unique combination of a heavy iodine atom, a polar pyridine ring, and an aromatic system suggests potential applications in material science.

    Metal-Organic Frameworks (MOFs): The pyridine nitrogen can serve as a coordinating linker for the construction of MOFs. The iodinated phenyl group could be used for post-synthetic modification to tune the properties of the framework.

    Organic Electronics: Pyridine-containing compounds have been explored for use in organic light-emitting devices (OLEDs). rasayanjournal.co.in The heavy iodine atom could promote intersystem crossing, making it a candidate for phosphorescent emitters or sensitizers.

    High Refractive Index Polymers: The high electron density of the iodine atom and aromatic rings can contribute to a high refractive index. Incorporating this moiety into polymers could lead to new materials for optical applications.

    Green Chemistry and Sustainability Aspects in Future Research

    Future research must prioritize sustainability. rasayanjournal.co.in This involves a holistic approach to the lifecycle of this compound.

    Atom Economy: Developing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Multi-component reactions are particularly effective in this regard. nih.gov

    Use of Renewable Feedstocks: Investigating synthetic pathways that start from bio-based resources. For instance, methods for producing pyridines from renewable glycerol (B35011) have been reported and could be adapted. rsc.org

    Catalyst Recovery and Reuse: Employing heterogeneous catalysts or developing methods for the efficient recovery and recycling of homogeneous catalysts used in its synthesis.

    Solvent Selection: Shifting towards greener solvents like ethanol, water, or ionic liquids, or developing solvent-free reaction conditions. samipubco.comrsc.org

    By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for more efficient and sustainable chemical processes and potentially discovering novel applications for this versatile molecule.

    Q & A

    Q. What synthetic methodologies are commonly employed to prepare 4-(3-Iodophenoxy)pyridine?

    The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example:

    • SNAr route : Reacting 4-chloropyridine with 3-iodophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to substitute the chloride with the phenoxy group.
    • Coupling route : Using Suzuki-Miyaura cross-coupling between a boronic acid derivative of 3-iodophenol and a halogenated pyridine (e.g., 4-bromopyridine) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.

    Q. How is this compound characterized structurally and spectroscopically?

    Key characterization techniques include:

    • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton integration, iodine-induced deshielding).
    • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns from the iodine atom.
    • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯π or π–π stacking) .
    • FTIR : Identifies functional groups like C–O–C (phenoxy) and pyridine ring vibrations.

    Q. What are the key physicochemical properties of this compound?

    • Molecular weight : 297.11 g/mol (C₁₁H₈INO).
    • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the pyridine and phenoxy groups.
    • Stability : Sensitive to light and oxidizing agents due to the iodine substituent. Store under inert atmosphere at –20°C.

    Advanced Research Questions

    Q. How do intermolecular interactions in this compound crystals influence its material properties?

    X-ray studies of related compounds (e.g., 4-(anthracen-9-yl)pyridine) reveal:

    • Intermolecular C–H⋯π interactions : Stabilize dimers (H⋯Cg distance ~2.74 Å) .
    • π–π stacking : Distance ~3.61 Å between aromatic rings, contributing to layered supramolecular networks . These interactions may affect melting points, solubility, and charge transport in optoelectronic applications.

    Q. What mechanistic insights govern the reactivity of the iodine substituent in cross-coupling reactions?

    The iodine atom acts as a directing group and participates in:

    • Buchwald-Hartwig amination : Pd-catalyzed coupling with amines, leveraging the iodine’s electronegativity to activate the aryl ring.
    • Ullmann-type couplings : Copper-mediated coupling with nucleophiles (e.g., thiols). Computational studies (DFT) suggest the iodine’s σ-hole enhances electrophilicity at the ortho position .

    Q. How can this compound be utilized in medicinal chemistry research?

    • Radioimaging : The iodine-125 isotope enables SPECT/CT imaging studies.
    • Pharmacophore design : The phenoxy-pyridine scaffold mimics kinase inhibitors (e.g., tyrosine kinase inhibitors) .
    • Proteolysis-targeting chimeras (PROTACs) : As a linker moiety due to its rigidity and biocompatibility.

    Methodological Considerations

    • Contradictions in Synthesis : emphasizes nitration/reduction for halogenated pyridines, while uses iodination of propargyl ethers. For this compound, SNAr or Suzuki coupling is preferred over nitration due to the phenoxy group’s direct introduction .
    • Safety : Handle iodine-containing compounds with gloves and under fume hoods due to potential toxicity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.